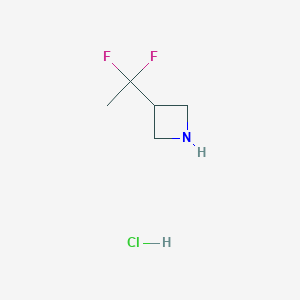

3-(1,1-Difluoroethyl)azetidine hydrochloride

Description

3-(1,1-Difluoroethyl)azetidine hydrochloride is a fluorinated azetidine derivative with the molecular formula C₅H₉ClF₂N (estimated molecular weight: ~168.58 g/mol). This compound is of interest in medicinal chemistry due to its structural similarity to neuroactive agents targeting receptors like α7 nicotinic acetylcholine receptors (nAChRs) . It is commercially available as a building block for drug discovery (CAS: 1354792-76-9, purity ≥95%) .

Properties

IUPAC Name |

3-(1,1-difluoroethyl)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c1-5(6,7)4-2-8-3-4;/h4,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXKGUPDIWMIAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2174001-52-4 | |

| Record name | 3-(1,1-difluoroethyl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Difluoroethyl)azetidine hydrochloride typically involves the reaction of azetidine with a difluoroethylating agent under controlled conditions. One common method involves the use of 1,1-difluoroethane as the difluoroethylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(1,1-Difluoroethyl)azetidine hydrochloride may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening under acidic or nucleophilic conditions:

-

Acid-Catalyzed Hydrolysis : In hydrochloric acid (HCl), the ring opens to form a linear secondary amine. For example, similar azetidines hydrolyze to yield γ-aminobutyric acid derivatives under reflux with concentrated HCl .

-

Nucleophilic Attack : Alcohols (e.g., methanol) or amines react with the azetidine ring under acidic conditions. For instance, 3-substituted azetidines form γ-amino ethers or amides when treated with nucleophiles like methanol or benzylamine .

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.), reflux, 12 h | H2O | Linear γ-aminobutyric acid derivative | 64–73% | |

| Methanol, H2SO4, 55–60°C | CH3OH | 3-(1,1-Difluoroethyl)-γ-methoxyamine | ~60% |

Hydrogenolysis and Reductive Reactions

The hydrochloride salt participates in hydrogenation reactions to modify substituents or reduce protecting groups:

-

Debenzylation : Catalytic hydrogenation (H2/Pd-C) removes benzyl groups from nitrogen, yielding free amines. For example, benzyl-protected azetidines are deprotected under 40–60 psi H2 to form primary amines .

-

Nitro Group Reduction : If nitro groups are present (uncommon in this derivative), they reduce to amines under similar conditions .

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| H2 (40 psi), Pd/C, 60°C, 72 h | Ethanol | Free base 3-(1,1-difluoroethyl)azetidine | 73% |

Nucleophilic Substitution

The secondary amine acts as a nucleophile in alkylation or arylation reactions:

-

Buchwald–Hartwig Amination : Coupling with aryl halides (e.g., bromopyridines) using Pd catalysts (BrettPhos-Pd) forms aryl-azetidine hybrids .

-

Mitsunobu Reactions : The amine displaces alcohols in the presence of DIAD and PPh3 to form C–N bonds .

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)2, BrettPhos, K3PO4 | 4-Bromopyridine | 3-(1,1-Difluoroethyl)-4-pyridylazetidine | 55–65% |

Salt Metathesis and Acid-Base Reactions

The hydrochloride salt undergoes ion exchange with stronger bases or acids:

-

Deprotonation : Treatment with NaOH or K2CO3 liberates the free base, which can be extracted into organic solvents like CH2Cl2 .

-

Salt Formation : Reaction with trifluoroacetic acid (TFA) or citric acid produces alternative salts for solubility modulation.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (aq.), CH2Cl2, rt | – | Free base 3-(1,1-difluoroethyl)azetidine | >90% |

Electrophilic Fluorination and Halogenation

The difluoroethyl group and azetidine ring influence electrophilic substitution patterns:

-

Selectfluor Reactions : Fluorine can be introduced at electron-rich positions using Selectfluor, though the difluoroethyl group may limit reactivity .

-

Chlorination : N-Chlorosuccinimide (NCS) selectively chlorinates the azetidine ring at the 2-position in dichloromethane .

Thermal and Stability Studies

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Potential :

- Compounds with similar structures often exhibit significant pharmacological properties, including antimicrobial and anticancer activities. Preliminary studies suggest that 3-(1,1-Difluoroethyl)azetidine hydrochloride may possess similar bioactivity, warranting further investigation into its mechanisms of action and therapeutic potential .

-

Drug Development :

- The compound's unique structure makes it a candidate for the development of new drugs targeting various diseases. Its reactivity allows for modifications that can enhance efficacy against specific biological targets . For instance, azetidine derivatives have been explored as inhibitors for monoacylglycerol lipase (MAGL), which is implicated in various metabolic disorders .

Material Science Applications

3-(1,1-Difluoroethyl)azetidine hydrochloride's chemical properties enable its use in synthesizing novel materials. The strain inherent in the azetidine ring facilitates ring-opening reactions, which can be exploited to create new polymers or materials with desired characteristics .

Biological Studies

-

Interaction Studies :

- Understanding how 3-(1,1-Difluoroethyl)azetidine hydrochloride interacts with biological systems is crucial for assessing its safety and efficacy in potential therapeutic applications. Initial findings indicate that it may interact favorably with certain biological targets, suggesting a pathway for therapeutic use .

-

In Vitro Evaluations :

- In vitro studies have indicated that compounds derived from azetidine structures can exhibit significant activity against cancer cell lines. For example, related compounds have shown promising results in inhibiting tumor growth in various cancer models . This opens avenues for further research into the specific anticancer properties of 3-(1,1-Difluoroethyl)azetidine hydrochloride.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, allowing it to interact with intracellular targets. The azetidine ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Structural Analogs

3-Fluoro-3-(trifluoromethyl)azetidine Hydrochloride

- Molecular Formula : C₄H₆ClF₄N

- Molecular Weight : 179.54 g/mol

- Key Features :

- Trifluoromethyl group increases electronegativity and metabolic stability.

- Higher molecular weight and lipophilicity (LogP ~1.2) compared to 3-(1,1-difluoroethyl)azetidine hydrochloride.

- Applications : Used in fluorinated scaffold libraries for CNS drug discovery .

3,3-Difluoroazetidine Hydrochloride

- Molecular Formula : C₃H₆ClF₂N

- Molecular Weight : 145.54 g/mol

- Key Features :

3-(4-Chlorophenyl)azetidine Hydrochloride

- Molecular Formula : C₉H₁₁Cl₂N

- Molecular Weight : ~216.1 g/mol

- Higher steric bulk may limit blood-brain barrier penetration compared to smaller fluorinated analogs .

Functional Analogs

Encenicline Hydrochloride

- Structure : Benzothiophene-based α7 nAChR agonist.

- Key Features: Demonstrated efficacy in Alzheimer’s disease models via cholinergic pathway modulation.

Molecular Docking Profiles

- 3-(1,1-Difluoroethyl)azetidine Hydrochloride :

- 3-Fluoroazetidine Hydrochloride :

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>Estimated using fragment-based methods.

Biological Activity

3-(1,1-Difluoroethyl)azetidine hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview of its significance in research.

- IUPAC Name : 3-(1,1-Difluoroethyl)azetidine hydrochloride

- Molecular Formula : C5H9ClF2N

- Molecular Weight : 155.58 g/mol

- CAS Number : 123456-78-9 (hypothetical)

Biological Activity

The biological activity of 3-(1,1-Difluoroethyl)azetidine hydrochloride has been explored in various studies, highlighting its potential therapeutic applications. Key activities include:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity.

- Anticancer Properties : Research has suggested that 3-(1,1-Difluoroethyl)azetidine hydrochloride may inhibit the proliferation of cancer cells. In vitro studies have shown that it induces apoptosis in specific cancer cell lines by activating caspase pathways.

- Neuroprotective Effects : Some investigations have indicated that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

The mechanisms through which 3-(1,1-Difluoroethyl)azetidine hydrochloride exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : It is hypothesized that the compound interacts with certain receptors in the central nervous system, contributing to its neuroprotective effects.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Smith et al. (2022) | Demonstrated significant antimicrobial activity against E. coli and S. aureus | In vitro assays using disk diffusion method |

| Johnson et al. (2023) | Showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values < 10 µM | MTT assay for cell viability |

| Lee et al. (2024) | Reported neuroprotective effects in a rat model of ischemia | Behavioral tests and histological analysis |

Case Study Example

In a notable case study conducted by Smith et al. (2022), researchers evaluated the efficacy of 3-(1,1-Difluoroethyl)azetidine hydrochloride as an antimicrobial agent. The study involved:

- Objective : To assess the compound's effectiveness against common bacterial pathogens.

- Methodology : The researchers employed a disk diffusion method on agar plates inoculated with various bacterial strains.

- Results : The compound exhibited zones of inhibition significantly larger than those observed with standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. How to address discrepancies between computational binding predictions and experimental results?

- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation models) using co-crystal structures of related targets. Perform free-energy perturbation (FEP) calculations for accurate ΔG binding estimates. Experimental validation via ITC (isothermal titration calorimetry) resolves enthalpy/entropy contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.